molecular formula C21H21Cl2N5O2 B11040798 N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11040798
M. Wt: 446.3 g/mol
InChI Key: WSRHESOBUIUKTK-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a phenylpiperazine moiety, and a tetrahydropyrimidine carboxamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone . These methods are often optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with neuronal voltage-sensitive sodium channels. This interaction is believed to moderate the compound’s anticonvulsant activity by stabilizing the neuronal membrane and preventing excessive firing of neurons . The exact molecular targets and pathways are still under investigation, but the compound’s ability to bind to specific sites on sodium channels is a key aspect of its pharmacological profile.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can be compared to other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21Cl2N5O2

Molecular Weight

446.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C21H21Cl2N5O2/c22-15-7-4-8-16(19(15)23)24-20(30)17-13-18(29)26-21(25-17)28-11-9-27(10-12-28)14-5-2-1-3-6-14/h1-8,17H,9-13H2,(H,24,30)(H,25,26,29)

InChI Key

WSRHESOBUIUKTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(CC(=O)N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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